4-Methylpyridazine-3-carbonitrile: Structural Monograph & Synthetic Utility
4-Methylpyridazine-3-carbonitrile: Structural Monograph & Synthetic Utility
This guide serves as an authoritative technical monograph on 4-Methylpyridazine-3-carbonitrile , designed for researchers in medicinal chemistry and process development.[1]
[1]
Molecular Identity & Physicochemical Profile
4-Methylpyridazine-3-carbonitrile is a functionalized heteroaromatic scaffold belonging to the pyridazine (1,2-diazine) class.[1][2] It is distinguished by the presence of a cyano (nitrile) group at the C3 position and a methyl group at the C4 position.[1] This substitution pattern creates a unique electronic "push-pull" system, making it a valuable intermediate for constructing fused heterocycles and bioisosteres in drug discovery.[1]
Key Chemical Data
| Property | Specification |
| CAS Number | 106861-17-0 |
| IUPAC Name | 4-Methylpyridazine-3-carbonitrile |
| Molecular Formula | C₆H₅N₃ |
| Molecular Weight | 119.12 g/mol |
| Exact Mass | 119.0483 g/mol |
| SMILES | Cc1ccnnc1C#N |
| InChI Key | GZPHSAQLYPIAIN-UHFFFAOYSA-N (Analogous base structure) |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water.[1][3] |
| Polar Surface Area (PSA) | ~50 Ų (Estimated based on N=N and C≡N) |
Synthetic Pathways & Mechanistic Insight
The synthesis of 4-Methylpyridazine-3-carbonitrile typically requires the functionalization of a pre-existing pyridazine core.[1] The most robust industrial route involves Palladium-catalyzed cyanation (Rosenmund-von Braun reaction variant) of the corresponding chloro-intermediate.[1]
Primary Route: Cyanation of 3-Chloro-4-methylpyridazine
This pathway is preferred for its scalability and selectivity.[1] The starting material, 3-chloro-4-methylpyridazine, acts as the electrophile in a transition-metal catalyzed cross-coupling.[1]
Mechanism:
-
Oxidative Addition: The Pd(0) species inserts into the C-Cl bond of the pyridazine ring.[1] Pyridazines are electron-deficient, facilitating this step compared to phenyl chlorides.[1]
-
Transmetallation: The cyanide source (e.g., Zn(CN)₂ or K₄[Fe(CN)₆]) transfers the -CN group to the palladium center.[1]
-
Reductive Elimination: The product is released, regenerating the Pd(0) catalyst.
Reagents & Conditions:
-
Cyanide Source: Zinc Cyanide (Zn(CN)₂) is preferred over KCN for safety and solubility in organic solvents.[1]
-
Catalyst: Pd₂(dba)₃ with ligands such as dppf or Xantphos to stabilize the catalytic cycle.[1]
-
Solvent/Temp: DMF or DMAc at 100–120°C.
Diagram 1: Synthetic Workflow (Pd-Catalyzed Cyanation)
Caption: Step-by-step synthetic workflow for the cyanation of the chloropyridazine precursor utilizing palladium catalysis.
Structural Characterization Protocols
Validating the structure of 4-Methylpyridazine-3-carbonitrile requires a multi-modal approach to confirm regio-isomerism (position of the methyl vs. nitrile).
Nuclear Magnetic Resonance (NMR)
The ¹H-NMR spectrum is the definitive tool for structural confirmation.[1]
-
Solvent: DMSO-d₆ or CDCl₃.[1]
-
Key Signals (Predicted):
-
δ ~2.4–2.6 ppm (3H, s): Methyl group at C4.[1][4] The shift is deshielded due to the aromatic ring but less so than if it were adjacent to the nitrile.[1]
-
δ ~7.6–7.8 ppm (1H, d): Proton at C5. Coupled to C6 proton.[1]
-
δ ~9.0–9.2 ppm (1H, d): Proton at C6. This proton is highly deshielded due to its proximity to the ring nitrogens (alpha-effect).[1]
-
-
Differentiation: The coupling constant (
) between H5 and H6 (~5 Hz) confirms the pyridazine ring integrity.[1]
Infrared Spectroscopy (IR)[1]
-
Nitrile Stretch (C≡N): A sharp, diagnostic band at 2220–2240 cm⁻¹ .[1] This confirms the successful installation of the cyano group.[1]
-
C=N Stretch: Bands around 1580 cm⁻¹ characteristic of the diazine ring.[1]
Mass Spectrometry (LC-MS)[1]
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.[1]
-
Target Ion: [M+H]⁺ = 120.13 m/z.[1]
-
Fragmentation: Loss of HCN (27 Da) may be observed in MS/MS modes.[1]
Diagram 2: Quality Control Decision Tree
Caption: Logic flow for the structural validation and quality control of the synthesized compound.
Pharmaceutical Utility & Applications
4-Methylpyridazine-3-carbonitrile is not merely an end-product but a high-value scaffold in medicinal chemistry.[1]
Bioisosterism
The pyridazine ring is a bioisostere of pyridine and phenyl rings.[1]
-
Polarity: The two adjacent nitrogens increase water solubility compared to a phenyl ring (LogP reduction).[1]
-
Metabolic Stability: The electron-deficient nature of the ring makes it resistant to oxidative metabolism by CYP450 enzymes.[1]
Heterocyclic Fusions
The nitrile group at C3 is highly reactive.[1] It serves as a "linchpin" for constructing fused tricyclic systems, such as Pyrido[3,4-c]pyridazines .[1]
-
Reaction: Condensation with amino-esters or hydrazines can close a third ring onto the nitrile/methyl positions.[1]
-
Target: These fused systems are explored as kinase inhibitors (e.g., VEGFR, CDK) and PDE inhibitors.[1]
Functional Group Interconversion
-
Hydrolysis: Converts -CN to -CONH₂ (Amide) or -COOH (Acid).[1]
-
Reduction: Converts -CN to -CH₂NH₂ (Aminomethyl), facilitating fragment-based drug design (FBDD).[1]
References
-
Lead Sciences. Chemical Catalog: 4-Methylpyridazine-3-carbonitrile Properties. Available at: [Link][1]
-
MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 2022.[1][3][5] Available at: [Link][1]
-
PubChem. Compound Summary: Pyridazine-3-carbonitrile derivatives.[1] National Library of Medicine.[1] Available at: [Link][1]
Sources
- 1. 3-Cyanopyridine | C6H4N2 | CID 79 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methylpyridazine-3-carbonitrile - Lead Sciences [lead-sciences.com]
- 3. mdpi.com [mdpi.com]
- 4. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
